molecular formula C21H24O12 B3041578 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate CAS No. 32748-59-7

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate

Cat. No.: B3041578
CAS No.: 32748-59-7
M. Wt: 468.4 g/mol
InChI Key: PQXVOALTWKYYIH-YRIDSSQKSA-N
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Description

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate is a chemical compound that belongs to the class of glycosyl esters It is derived from the esterification of salicylic acid with 2,3,4,6-tetra-O-acetyl-b-D-glucopyranose

Biochemical Analysis

Biochemical Properties

. This interaction could potentially influence the function of various enzymes and proteins within the cell .

Molecular Mechanism

The molecular mechanism of action of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Salicylate is not well-documented. It’s known to interact with enantiomeric amino acids , which suggests that it may exert its effects at the molecular level through these interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate typically involves the esterification of salicylic acid with 2,3,4,6-tetra-O-acetyl-b-D-glucopyranose. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield salicylic acid and 2,3,4,6-tetra-O-acetyl-b-D-glucopyranose.

    Oxidation: The salicylate moiety can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Salicylic acid and 2,3,4,6-tetra-O-acetyl-b-D-glucopyranose.

    Oxidation: Quinones or other oxidized derivatives of salicylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a prodrug for salicylic acid, providing controlled release and improved bioavailability.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as biodegradable polymers.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate: Used as a chiral derivatization reagent.

    2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl bromide: Used in glycosylation reactions.

Uniqueness

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate is unique due to its combination of a glucopyranosyl moiety and a salicylate ester, which imparts specific chemical and biological properties. Its potential as a prodrug for salicylic acid and its applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(32-16)33-20(27)14-7-5-6-8-15(14)26/h5-8,16-19,21,26H,9H2,1-4H3/t16-,17-,18+,19-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXVOALTWKYYIH-YRIDSSQKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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